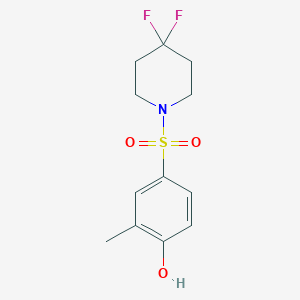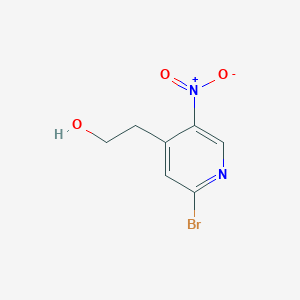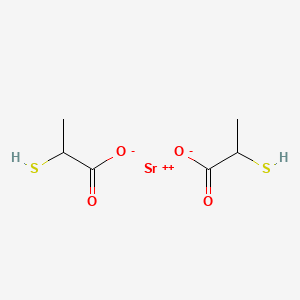
Strontium bis(2-mercaptopropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bis(2-mercaptopropionate) is a chemical compound with the molecular formula C6H10O4S2SrThis compound belongs to the category of anionic surfactants, specifically carboxylates, and is characterized by its excellent antioxidant, dispersing, and hair removal properties .
Preparation Methods
The synthesis of strontium bis(2-mercaptopropionate) typically involves the reaction of strontium hydroxide with 2-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sr(OH)2+2HSCH2CH2COOH→Sr(SCH2CH2COO)2+2H2O
In industrial settings, the production of strontium bis(2-mercaptopropionate) may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of protective atmospheres and specific solvents to optimize the reaction conditions .
Chemical Reactions Analysis
Strontium bis(2-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are more stable. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The mercapto group can participate in substitution reactions, where it is replaced by other functional groups. This is often facilitated by nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while reduction restores the thiol groups .
Scientific Research Applications
Strontium bis(2-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various strontium-containing compounds and as a stabilizer in certain chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in protecting cells from oxidative stress.
Medicine: Strontium bis(2-mercaptopropionate) is explored for its potential in bone regeneration and as a component in dental materials due to its similarity to calcium.
Industry: It is used in the formulation of surfactants, which are essential in detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of strontium bis(2-mercaptopropionate) involves its interaction with biological molecules. The compound can mimic calcium due to its similar ionic radius, allowing it to integrate into biological systems. It promotes osteoblast function and inhibits osteoclast activity, which is beneficial for bone health. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Strontium bis(2-mercaptopropionate) can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, it also promotes bone formation and reduces bone resorption.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
What sets strontium bis(2-mercaptopropionate) apart is its dual functionality as both an antioxidant and a bone health promoter, making it unique among strontium compounds .
Properties
CAS No. |
35440-77-8 |
|---|---|
Molecular Formula |
C6H10O4S2Sr |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
strontium;2-sulfanylpropanoate |
InChI |
InChI=1S/2C3H6O2S.Sr/c2*1-2(6)3(4)5;/h2*2,6H,1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
UGGWBGCKROXODH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])S.CC(C(=O)[O-])S.[Sr+2] |
Related CAS |
79-42-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


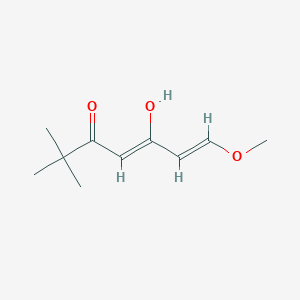
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
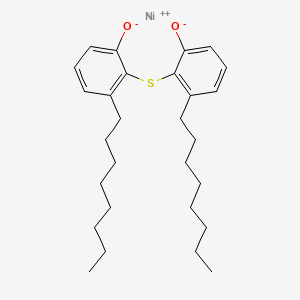
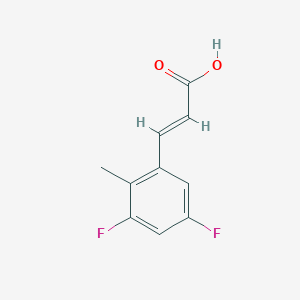
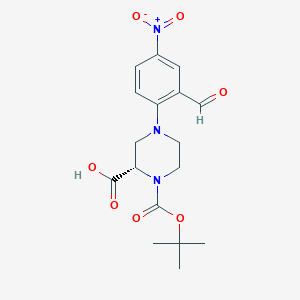
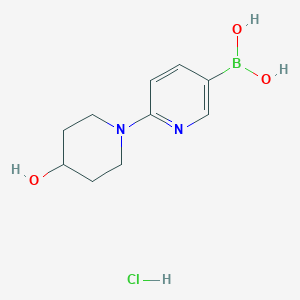
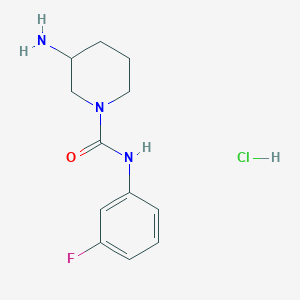
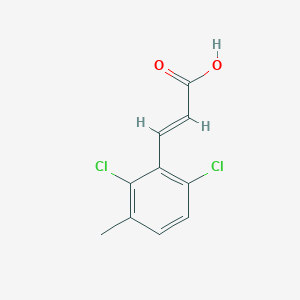
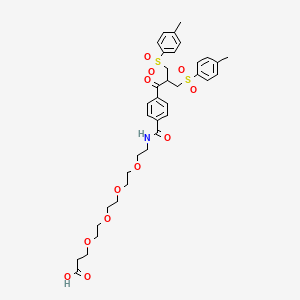
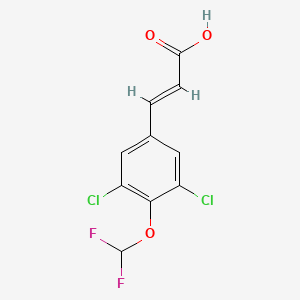
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
